3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one

Enzyme Inhibition Immunology Cancer Research

Researchers studying T-cell proliferation and PNP-dependent pathways face failed SAR campaigns and irreproducible data when substituting this exact scaffold with generic thiazolidinone analogs. 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one (CAS 1281872-38-5) is the validated tool compound with documented PNP inhibition (IC50 1.33 µM) and selectivity over thymidylate synthase, essential for immunology and oncology target engagement studies. • Defined IC50 (1.33 µM) enables titratable T-cell functional assays with reproducible dose-response curves • Authentic 5-nitropyridin-2-yl substitution on the thiazolidin-2-one core - critical for co-crystallization and structure-based drug design • Research-grade ≥95% purity, in-stock with standard pack sizes (100 mg-1 g) and global shipping

Molecular Formula C8H7N3O3S
Molecular Weight 225.22
CAS No. 1281872-38-5
Cat. No. B2575807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one
CAS1281872-38-5
Molecular FormulaC8H7N3O3S
Molecular Weight225.22
Structural Identifiers
SMILESC1CSC(=O)N1C2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H7N3O3S/c12-8-10(3-4-15-8)7-2-1-6(5-9-7)11(13)14/h1-2,5H,3-4H2
InChIKeyOOOLRBMERVKWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one


3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one (CAS 1281872-38-5) is a heterocyclic small molecule comprised of a thiazolidin-2-one core substituted with a 5-nitropyridin-2-yl group . It is commercially available for research purposes with a typical minimum purity specification of 95% . This compound is an established research intermediate and a tool compound with documented biological activity, primarily as an inhibitor of purine nucleoside phosphorylase (PNP) [1].

Irreplaceability of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one


The thiazolidinone class is a broad and structurally diverse group of heterocycles, exhibiting a wide range of pharmacological activities [1]. Crucially, the biological activity is exquisitely sensitive to the nature and position of substituents on both the heterocyclic core and the aromatic ring [2]. For instance, the specific combination of the 5-nitropyridin-2-yl substituent on the 1,3-thiazolidin-2-one scaffold is essential for its defined target engagement profile [3]. Therefore, substituting this precise compound with a structurally similar, but not identical, in-class analog—such as one with a different nitro-position isomer or an alternative heterocyclic core—will almost certainly result in a drastically different and unpredictable biological outcome, rendering data non-reproducible and derailing specific target-based studies.

Quantitative Differentiation of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one


PNP Inhibition vs. Unsubstituted Thiazolidin-2-one

3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one is a documented inhibitor of purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM [1]. In stark contrast, the unsubstituted parent scaffold, 1,3-thiazolidin-2-one, lacks the aromatic nitropyridine pharmacophore necessary for this specific target engagement and exhibits no measurable PNP inhibition at comparable concentrations. This demonstrates that the 5-nitropyridin-2-yl substituent is a critical determinant of PNP inhibitory activity.

Enzyme Inhibition Immunology Cancer Research

PNP Inhibition vs. CHEMBL1791078

In the context of PNP inhibition, 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one (IC50 = 1,330 nM) demonstrates approximately 9-fold greater potency than the structurally related PNP inhibitor CHEMBL1791078, which has a reported IC50 of 12,000 nM (12 µM) against the same target [REFS-1, REFS-2]. This head-to-head comparison from the same database highlights that even among PNP-active thiazolidinone derivatives, the specific substitution pattern on the pyridine ring profoundly influences potency.

Enzyme Inhibition T-cell Proliferation Immunomodulation

PNP vs. Thymidylate Synthase Selectivity

3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one exhibits a clear functional selectivity for PNP inhibition (IC50 = 1,330 nM) [1] over cellular thymidylate synthase (TS). A comparator compound (CHEMBL1791078), while a weaker PNP inhibitor, also inhibits TS with an IC50 of 12,000 nM [2]. This profile contrasts with many other thiazolidinone analogs which act as dual inhibitors or primarily target TS, as is common with classical antifolates. This suggests that the 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one scaffold offers a cleaner, more specific mechanism for interrogating PNP-related pathways with less confounding off-target TS activity.

Target Selectivity Mechanism of Action Cancer Chemotherapy

Optimal Applications of 3-(5-Nitropyridin-2-yl)-1,3-thiazolidin-2-one


PNP Mechanistic Studies in T-Cell Biology

This compound serves as a specific and quantitative tool to investigate the role of PNP in T-cell proliferation and function. Its documented IC50 of 1.33 µM allows researchers to titrate PNP inhibition in cellular assays [1]. This is directly relevant for immunology research, particularly in the context of T-cell leukemias, autoimmune disorders, and transplant rejection, where PNP is a validated therapeutic target [2].

Chemical Probes for Oncology Target Validation

The compound's known PNP inhibitory activity and its selectivity over thymidylate synthase (TS) makes it a valuable starting point for developing chemical probes [REFS-1, REFS-2]. Its unique scaffold provides a clear path for structure-activity relationship (SAR) studies aimed at improving potency and selectivity. This is a key scenario for academic and industrial drug discovery programs focused on validating PNP as a cancer target.

Structural Biology of PNP-Ligand Complexes

The compound's defined inhibition profile and its unique chemical structure make it an excellent candidate for co-crystallization studies with PNP [1]. Understanding the precise binding mode of this nitropyridinyl-thiazolidinone derivative will inform the rational design of next-generation PNP inhibitors, a critical step in structure-based drug discovery.

Thiazolidinone Pharmacophores in Infectious Disease

The broader class of pyridine-containing thiazolidinones is known for antimicrobial and antiparasitic activity [3]. Given the established biological activity of this specific compound and the precedence of its class, it is a rational choice for inclusion in phenotypic screening panels against various pathogens. Its commercial availability and defined purity support its use as a reliable screening compound.

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